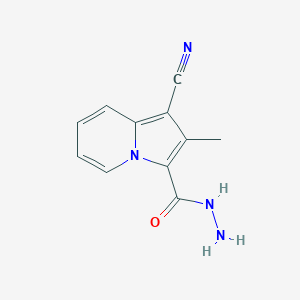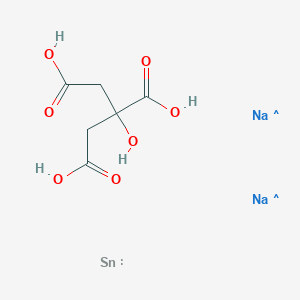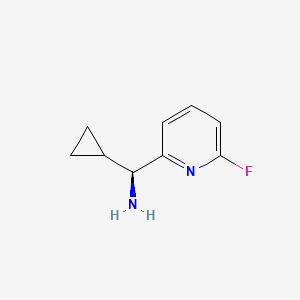![molecular formula C5H5N5OS B13122089 5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione](/img/structure/B13122089.png)
5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by a fused ring system consisting of triazole and triazine rings, with a methoxy group at the 5-position and a thione group at the 7-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione typically involves the cyclocondensation of 3-amino-1,2,4-triazole with appropriate reagents. One common method involves the reaction of 3-amino-1,2,4-triazole with carbon disulfide and methanol under basic conditions to form the desired compound . The reaction is usually carried out at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione undergoes various chemical reactions, including:
Alkylation: The compound can undergo alkylation reactions at the nitrogen atoms of the triazole ring.
Oxidation: Oxidation reactions can convert the thione group to a sulfoxide or sulfone.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Alkylation: Reagents such as alkyl halides (e.g., bromoethane) are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Alkylation: Alkylated derivatives with various alkyl groups at the nitrogen atoms.
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity . Additionally, its structural features allow it to interact with nucleic acids, potentially interfering with DNA or RNA synthesis . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-dimethylamino-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-one: Similar structure but with a dimethylamino group instead of a methoxy group.
7-oxo-[1,2,4]triazolo[1,5-a][1,3,5]triazin-3(7H)-yl derivatives: Compounds with an oxo group at the 7-position.
Uniqueness
5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione is unique due to the presence of both a methoxy group and a thione group in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C5H5N5OS |
|---|---|
Peso molecular |
183.19 g/mol |
Nombre IUPAC |
5-methoxy-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7-thione |
InChI |
InChI=1S/C5H5N5OS/c1-11-4-8-3-6-2-7-10(3)5(12)9-4/h2H,1H3,(H,6,7,8,9,12) |
Clave InChI |
NIUDCAMRGGMSCE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=S)N2C(=N1)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




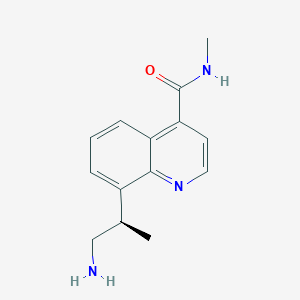

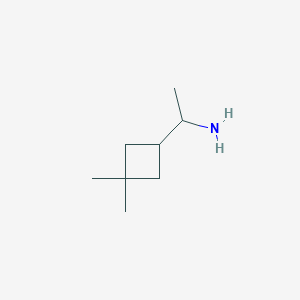
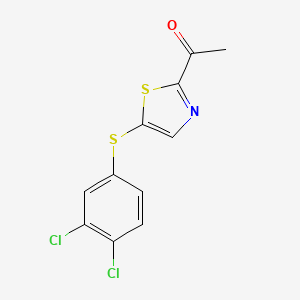
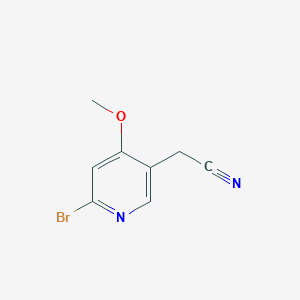
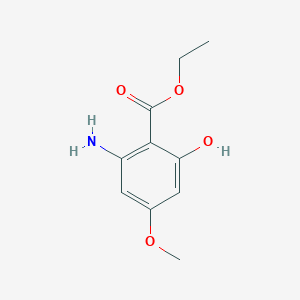

![3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)
